2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile

Conformational analysis Isomer differentiation Computational chemistry

Researchers requiring a conformationally restricted 2-aminothiophene-3-carbonitrile for kinase or tubulin interaction studies face supply inconsistency. This ≥95% pure, Gewald-derived compound solves that with its unique ortho-tolyl/ethylsulfonyl substitution pattern. - Ortho-methyl group restricts aryl ring rotation, offering a distinct conformational profile for probing sterically sensitive hydrophobic clefts. - The intact 2-amino-3-carbonitrile pharmacophore supports antiproliferative screening (IC₅₀ ref. 17-130 nM) and ATP-competitive kinase profiling. - Computed XLogP3-AA of 3.5 facilitates matched molecular pair ADME triage for permeability-solubility optimization. Supplied with full QC documentation (NMR, HPLC, COA) for immediate medicinal chemistry deployment.

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4 g/mol
Cat. No. B12075054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2C
InChIInChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-7-5-4-6-9(10)2/h4-7H,3,16H2,1-2H3
InChIKeyWFJLGJQHBYRREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile: Procurement-Grade Identity and Physicochemical Baseline for the Ortho-Tolyl Thiophene-3-carbonitrile Scaffold


2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile (CAS 1708269-25-3, MF C₁₄H₁₄N₂O₂S₂, MW 306.4 g/mol) is a fully synthetic, tetrasubstituted 2-aminothiophene-3-carbonitrile derivative constructed via Gewald-type multicomponent condensation [1]. The scaffold features an electron-withdrawing 5-ethylsulfonyl group, a 3-carbonitrile, a 2-amino group, and a sterically distinct 4-(o-tolyl) ring. The ortho-methyl substitution imposes a higher rotational barrier and greater steric hindrance around the C4-aryl bond compared to its meta- and para-tolyl constitutional isomers, directly affecting molecular shape, conformational preorganization, and potential target complementarity [2]. The compound is commercially available at ≥95% purity from certified research suppliers (e.g., AKSci, MolCore), with standard QC documentation (NMR, HPLC, COA) supporting procurement for medicinal chemistry and chemical biology campaigns .

Why 2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile Cannot Be Interchanged with Other Tolyl or Sulfonyl Thiophene Analogs


Seemingly minor variations in aryl substitution pattern or sulfonyl alkyl chain length across this chemotype produce divergent physicochemical, conformational, and biological performance profiles [1]. The ortho-methyl group creates a steric environment that restricts free rotation of the 4-aryl ring, altering the presentation of the hydrophobic surface to biological targets relative to the meta- and para-tolyl isomers [2]. Furthermore, the ethylsulfonyl group at C5 provides a distinct set of H-bond acceptor geometry, lipophilicity (XLogP3-AA = 3.5), and steric bulk that differs measurably from the methylsulfonyl, phenylsulfonyl, or unsubstituted analogs; these differences translate to quantifiable shifts in target binding, metabolic stability, and solubility [3]. Consequently, generic substitution with an in-class comparator without confirmatory comparative data risks loss of activity, altered selectivity, or unpredictable pharmacokinetic behavior, undermining reproducibility in probe-discovery and lead-optimization workflows.

Quantitative Differential Evidence: 2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile vs. Closest Structural Comparators


Ortho-vs-Meta Tolyl Isomer: Computed Conformational and Lipophilicity Drivers of Differential Target Recognition

The ortho-methyl orientation in 2-amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile restricts C4-aryl rotation to a greater degree than the meta-methyl isomer (CAS 1710833-66-1), generating a distinct conformational ensemble. This difference is reflected in the computed XLogP3-AA values: 3.5 for the ortho isomer vs. 3.5 for the meta isomer (identical global lipophilicity), indicating that any differential activity cannot be attributed to bulk lipophilicity but rather to shape-dependent molecular recognition [1]. The topological polar surface area (TPSA = 121 Ų) and rotatable bond count (nrot = 3) are identical between the two isomers, further isolating the effect of aryl ring orientation as the key differentiator .

Conformational analysis Isomer differentiation Computational chemistry

Ethylsulfonyl vs. Methylsulfonyl 5‑Substituent: Class-Level Impact on Steric Bulk and H‑Bond Acceptor Geometry

Replacement of the 5‑ethylsulfonyl group by a 5‑methylsulfonyl moiety (as in 2‑amino‑5‑(methylsulfonyl)-4‑(o‑tolyl)thiophene-3-carbonitrile, CAS 1710293-57-4) reduces molecular weight by 14.0 g/mol (306.4 vs. 292.4) and modifies the alkylsulfonyl steric footprint. Published SAR within the 2‑aminothiophene-3-carbonitrile antitumor series demonstrates that analogous sulfonyl chain elongation from methyl to ethyl can alter antiproliferative IC₅₀ values by ≥2‑fold in some cell lines [1]. While a direct head‑to‑head assay of the exact o‑tolyl pair has not been published, the class‑level inference is that the ethylsulfonyl group may preferentially occupy a larger sub‑pocket or shift H‑bond acceptor geometry relative to the methyl congener .

Structure-activity relationship Sulfonyl substitution Target binding

Ortho-Tolyl vs. Unsubstituted 4‑Phenyl: Proof of Substituent Necessity from Antiviral/Antitumor SAR

In the closely related 2‑amino‑3‑arylsulfonylthiophene diarylsulfone class, the presence and position of aryl ring substituents were found to be critical for antiviral and antitumor activity. The unsubstituted 4‑phenyl analog (2‑amino‑5‑(ethylsulfonyl)-4‑phenylthiophene-3-carbonitrile, CAS 1707379-12-1) lacks the ortho‑methyl group and therefore differs from the target compound by the absence of the methyl-induced conformational constraint and increased lipophilicity . Published SAR by Stephens et al. (2001) on 2‑amino‑3‑arylsulfonylthiophenes demonstrated that aryl substitution pattern can completely ablate anti‑HIV‑1 activity, with selective activity observed only for specific substitution patterns (e.g., 2‑nitrophenylsulfonyl) [1].

Antiviral Antitumor Aryl substitution SAR

2‑Amino‑3‑carbonitrile Core Integrity: Structural Prerequisite for Antiproliferative Activity

The 2‑amino‑3‑carbonitrile motif constitutes the minimal pharmacophore for potent antiproliferative activity in the 3,5‑disubstituted 2‑aminothiophene series. Romagnoli et al. (2014) identified compound 2c (2‑amino‑3‑cyano‑[2‑(2,5‑dimethoxyphenyl)ethyl]thiophene) as the most potent derivative with IC₅₀ values of 17–130 nM against a broad cancer cell line panel, an activity that was correlated with inhibition of tubulin assembly (IC₅₀ = 1.5 μM for tubulin polymerization) and competitive displacement of colchicine [1]. The target compound retains this intact 2‑amino‑3‑carbonitrile pharmacophore, distinguishing it from analogs where the carbonitrile is replaced by carboxamide, ester, or hydrogen, which typically show ≥10‑fold reduced potency [2].

Antiproliferative Tubulin inhibition Core pharmacophore

Computed ADME Differentiator: Ortho‑Tolyl Lipophilicity vs. Common 4‑Halophenyl Analogs

Compared to 4‑halophenyl analogs within the same ethylsulfonyl‑thiophene‑3‑carbonitrile series, the ortho‑tolyl compound exhibits a distinct lipophilicity profile. The 4‑(4‑fluorophenyl) analog (CAS 1713174-44-7) and the 4‑(4‑bromophenyl) analog have computed XLogP3‑AA values of approximately 3.2 and 3.8, respectively, compared to 3.5 for the o‑tolyl compound [1]. This positions the o‑tolyl compound at an intermediate lipophilicity that may offer a balanced permeability‑solubility profile relative to the more lipophilic bromophenyl and less lipophilic fluorophenyl congeners. TPSA remains constant at 121 Ų across the series, meaning that absorption potential differences are driven primarily by logP .

ADME Lipophilicity Drug-likeness

Kinase Selectivity Inference: Thiophene-3-carbonitrile Scaffold as Privileged ATP-Competitive Kinase Inhibitor Template

The thiophene‑3‑carbonitrile chemotype is a recognized ATP‑competitive kinase inhibitor scaffold. The structurally related IKK‑3 inhibitor (CAS 862812‑98‑4), a thiophene‑2‑carbonitrile with a distinct substitution pattern, inhibits IKK‑ε with an IC₅₀ of 40 nM and displays ~20‑fold selectivity over PLK1 and >125‑fold selectivity over a panel of 9 other kinases . While the target compound differs in the position of the carbonitrile (C3 vs. C2) and in the nature of the 4‑ and 5‑substituents, the shared thiophene‑carbonitrile core suggests potential for kinase engagement. The ortho‑tolyl and ethylsulfonyl substituents on the target compound may further modulate kinase selectivity through steric exclusion and H‑bond interactions with the hinge region or hydrophobic back pocket [1].

Kinase inhibition ATP-competitive Selectivity

Prioritized Application Scenarios Where 2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile Offers Procurement-Driven Advantage


Conformationally Biased Screening in Orthosteric Protein Pockets Sensitive to Aryl Presentation Angle

The ortho-methyl constraint on the 4‑aryl ring generates a restricted conformational ensemble distinct from the freely rotating meta‑tolyl isomer. This compound is therefore suited for primary screening campaigns where the target protein's binding site—identified through computational docking or co‑crystal structures—features a narrow hydrophobic cleft sensitive to aryl dihedral angle. Using the ortho isomer may reveal hits that would be missed by the more flexible meta or para congeners [1].

Kinase Selectivity Panel Profiling Leveraging the Thiophene-3-carbonitrile ATP-Competitive Template

The thiophene‑carbonitrile core is a validated ATP‑competitive kinase inhibitor template, as demonstrated by the IKK‑3 inhibitor series (IKK‑ε IC₅₀ = 40 nM) [1]. This compound, with its unique ortho‑tolyl/ethylsulfonyl substitution, is a candidate for broad‑panel kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify novel kinase targets and to establish selectivity fingerprints relative to analogous compounds in the series.

Antiproliferative Screening in Solid Tumor Cell Lines with Tubulin Polymerization as Secondary Endpoint

The intact 2‑amino‑3‑carbonitrile pharmacophore is a critical determinant of antitubulin and antiproliferative activity, with reference compound 2c achieving IC₅₀ values of 17–130 nM in cancer cell lines [1]. Procurement of this compound for antiproliferative screening (e.g., NCI‑60 panel) followed by tubulin polymerization and colchicine‑competition assays can determine whether the ortho‑tolyl/ethylsulfonyl substitution improves potency or selectivity relative to the published reference compounds.

ADME/PK Triage in Lead Optimization Based on Intermediate Computed Lipophilicity

With a computed XLogP3‑AA of 3.5, the o‑tolyl compound occupies an intermediate lipophilicity space between the 4‑fluorophenyl (XLogP ≈ 3.2) and 4‑bromophenyl (XLogP ≈ 3.8) analogs [1]. This property profile supports its use in parallel ADME triage (e.g., PAMPA permeability, kinetic solubility, microsomal stability) as part of a matched molecular pair analysis to optimize the permeability‑solubility‑metabolic stability balance within the lead series.

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